

Physical and chemical properties of 2-Chloro-1,3,2-oxathiaphospholane

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Compound of Interest

2-Chloro-1,3,2oxathiaphospholane

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A Comprehensive Technical Guide to 2-Chloro-1,3,2-oxathiaphospholane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **2-Chloro-1,3,2-oxathiaphospholane**. It includes detailed experimental protocols, reactivity information, and safety considerations to support its application in research and development, particularly in the field of drug discovery and oligonucleotide synthesis.

Chemical Identity and Physical Properties

2-Chloro-1,3,2-oxathiaphospholane is a heterocyclic organic compound containing a phosphorus atom bonded to chlorine, oxygen, and sulfur within a five-membered ring. Its unique structure makes it a valuable reagent in stereocontrolled synthesis.

Table 1: Physical and Chemical Properties of 2-Chloro-1,3,2-oxathiaphospholane



Property	Value
Molecular Formula	C ₂ H ₄ ClOPS
Molecular Weight	142.55 g/mol
CAS Number	20354-32-9
Density	Data not available
Boiling Point	Data not available
Melting Point	Data not available
Solubility	Data not available

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Chloro-1,3,2-oxathiaphospholane**. The following data has been reported in the literature.

Table 2: NMR Spectroscopic Data for 2-Chloro-1,3,2-oxathiaphospholane in CDCl3

Nucleus	Chemical Shift (δ) ppm
¹H NMR	4.77 – 4.67 (m, 1H), 4.62 – 4.50 (m, 1H), 3.43 – 3.33 (m, 1H), 3.22 – 3.12 (m, 1H)[1]
¹³ C NMR	76.7 (d, J = 15.3 Hz), 32.5 (d, J = 2.6 Hz)[1]
³¹ P NMR	217.7

Synthesis of 2-Chloro-1,3,2-oxathiaphospholane

The synthesis of **2-Chloro-1,3,2-oxathiaphospholane** can be achieved through the reaction of 2-mercaptoethanol with phosphorus trichloride. A general experimental protocol is described below.

Experimental Protocol: Synthesis from 2-Mercaptoethanol and Phosphorus Trichloride



This protocol outlines the synthesis of **2-Chloro-1,3,2-oxathiaphospholane**.

Materials:

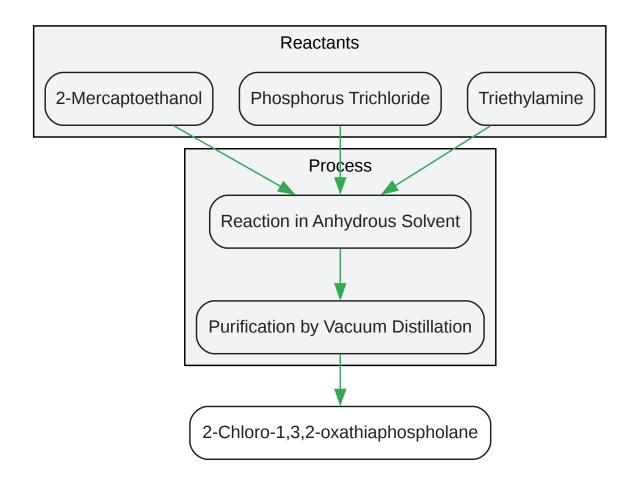
- 2-Mercaptoethanol
- Phosphorus trichloride (PCI₃)
- Triethylamine (NEt₃)
- Anhydrous diethyl ether or other suitable anhydrous solvent

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-mercaptoethanol in anhydrous diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (2 molar equivalents) to the solution.
- Slowly add phosphorus trichloride (1 molar equivalent), dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- The reaction progress can be monitored by ³¹P NMR spectroscopy.
- Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the salt under an inert atmosphere.
- The filtrate, containing the crude product, is then concentrated under reduced pressure.
- The crude product can be purified by vacuum distillation to yield 2-Chloro-1,3,2-oxathiaphospholane as a colorless liquid.[2]



Diagram 1: Synthesis of 2-Chloro-1,3,2-oxathiaphospholane



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Caption: Reaction scheme for the synthesis of **2-Chloro-1,3,2-oxathiaphospholane**.

Chemical Reactivity and Applications

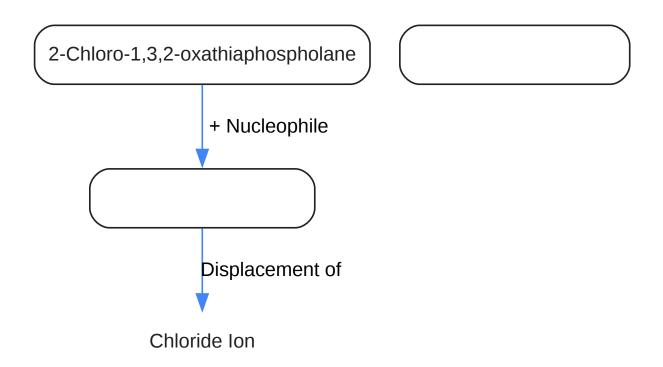
2-Chloro-1,3,2-oxathiaphospholane is a key intermediate in the "oxathiaphospholane approach" for the stereocontrolled synthesis of P-chiral compounds, particularly phosphorothioate oligonucleotides.[2][3][4] Its reactivity is dominated by the electrophilic phosphorus atom, which readily reacts with nucleophiles.

Reactivity with Nucleophiles



The P-Cl bond is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is harnessed in the synthesis of various organophosphorus compounds. For instance, it reacts with alcohols in the presence of a base to form the corresponding phosphite esters. This reaction is a fundamental step in the synthesis of modified oligonucleotides.

Diagram 2: General Reactivity of 2-Chloro-1,3,2-oxathiaphospholane with Nucleophiles



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Caption: Nucleophilic substitution at the phosphorus center.

Role in Stereocontrolled Synthesis

The oxathiaphospholane ring system allows for the separation of diastereomers, which is crucial for the synthesis of stereopure phosphorothioate oligonucleotides.[2] These stereodefined oligonucleotides are valuable tools in antisense therapy and other drug development applications where specific stereochemistry is required for biological activity.

Safety and Handling



While a specific Safety Data Sheet (SDS) for **2-Chloro-1,3,2-oxathiaphospholane** is not readily available, data from analogous compounds such as 2-chloro-1,3,2-dioxaphospholane-2-oxide suggests that it should be handled with care.[5][6] It is likely to be corrosive and moisture-sensitive.

General Safety Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- · Avoid contact with skin, eyes, and clothing.
- Keep away from moisture and water, as it may react violently.
- Store in a cool, dry place under an inert atmosphere.

Conclusion

2-Chloro-1,3,2-oxathiaphospholane is a versatile reagent with significant applications in the stereocontrolled synthesis of organophosphorus compounds. This guide provides essential information on its properties, synthesis, and reactivity to aid researchers in its safe and effective use. Further investigation into its physical properties and a dedicated safety assessment are warranted to expand its full potential in scientific research and drug development.

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